molecular formula C8H16N2O B13160880 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B13160880
M. Wt: 156.23 g/mol
InChI Key: MCVLBCCGXNAPHP-UHFFFAOYSA-N
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Description

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a pyrrolidine derivative featuring a ketone group at the 1-position and a 4-amino substituent with geminal dimethyl groups at the 3-position of the pyrrolidine ring. The molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.22 g/mol.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-(4-amino-3,3-dimethylpyrrolidin-1-yl)ethanone

InChI

InChI=1S/C8H16N2O/c1-6(11)10-4-7(9)8(2,3)5-10/h7H,4-5,9H2,1-3H3

InChI Key

MCVLBCCGXNAPHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C(C1)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one typically involves the reaction of 3,3-dimethylpyrrolidine with an appropriate aminating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structural configuration and the nature of the target. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one ()
  • Molecular Formula : C₉H₁₈N₂O
  • Molecular Weight : 170.25 g/mol
  • Key Differences: The ketone chain is extended by one methylene unit compared to the target compound. This elongation may slightly reduce polarity and increase lipophilicity, affecting solubility and pharmacokinetic properties.
1-(4-(1-Propylpyrrolidin-3-yl)phenyl)ethan-1-one ()
  • Molecular Formula: C₁₅H₂₁NO
  • Molecular Weight : 231.34 g/mol
  • Key Differences: Incorporates a phenyl group linked to the pyrrolidine, enhancing aromatic π-system interactions. The absence of amino and dimethyl groups reduces hydrogen-bonding capacity but introduces planar aromaticity, which may influence electronic properties (e.g., UV absorption at 1605 cm⁻¹ for Ar groups) .
1-(4-Bromophenyl)ethan-1-one ()
  • Molecular Formula : C₈H₇BrO
  • Molecular Weight : 199.05 g/mol
  • Key Differences: A simple aryl ketone lacking the pyrrolidine backbone. The bromine substituent increases molecular weight and introduces electrophilic reactivity (e.g., susceptibility to nucleophilic aromatic substitution). This compound lacks the steric and electronic modulation provided by the amino-dimethylpyrrolidine moiety .

Physical Properties and Spectral Data

  • Boiling/Melting Points : While direct data for the target compound is unavailable, analogs like 1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one () exhibit higher molecular weights (C₁₁H₁₀N₂O, 186.21 g/mol) and likely elevated melting points due to aromatic stacking .
  • NMR Profiles: The target compound’s pyrrolidine protons would resonate similarly to those in 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one (δ ~2.3–3.5 ppm for methylene/methyl groups) but differ from aryl-substituted ethanones (e.g., δ ~7.3–7.9 ppm for aromatic protons in ) .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reactivity Highlights Applications
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one C₈H₁₆N₂O 156.22 Amino, dimethylpyrrolidine, ketone Nucleophilic substitutions, H-bonding Pharmaceutical intermediates
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one C₉H₁₈N₂O 170.25 Extended ketone chain Similar to target, increased lipophilicity Synthetic building blocks
1-(4-(1-Propylpyrrolidin-3-yl)phenyl)ethan-1-one C₁₅H₂₁NO 231.34 Aromatic substitution, no amino group Aromatic π-interactions Material science, catalysis
1-(5-Bromoindolin-1-yl)ethan-1-one C₁₀H₁₀BrNO 240.10 Brominated indoline, ketone Electrophilic reactivity Autophagy inhibition
1-(2-Methyl-1,5-naphthyridin-3-yl)ethan-1-one C₁₁H₁₀N₂O 186.21 Naphthyridine backbone UV absorption, planar structure Optoelectronic materials

Biological Activity

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one, identified by CAS number 1854331-37-5, is a compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H16N2O
  • Molecular Weight : 156.23 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with an amino group and a ketone functional group, contributing to its pharmacological properties.

Antibacterial Activity

Research indicates that compounds similar to 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one exhibit significant antibacterial activity. For example, studies on related compounds have demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial topoisomerases, essential enzymes for DNA replication and transcription.

Compound TypeInhibition MechanismIC50 (nM)MIC (µg/mL)
Type IDNA gyrase<322 - 16
Type IITopo IV<1008 - 16

These findings suggest that the compound may possess similar inhibitory effects, although specific data on 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is limited.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. Inhibitors targeting DNA gyrase and topoisomerase IV have shown promise in treating bacterial infections. The dual inhibition observed in related compounds indicates a possible therapeutic advantage for 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one as well.

Study on Related Compounds

A recent study focused on a series of pyrrolidine derivatives found that modifications in the structure significantly impacted antibacterial efficacy. For instance, substituents on the pyrrolidine ring enhanced solubility and bioactivity:

  • Compound E : Demonstrated low solubility but high antibacterial activity.
  • Modified Compounds : Improved solubility while retaining or enhancing antibacterial properties.

This research emphasizes the importance of structural optimization in developing effective antibacterial agents.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments suggest that compounds with similar structures may exhibit cytotoxic effects at higher concentrations. Therefore, understanding the dose-response relationship is vital for therapeutic applications.

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